molecular formula C29H28O8 B14411396 Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester CAS No. 81456-57-7

Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester

Cat. No.: B14411396
CAS No.: 81456-57-7
M. Wt: 504.5 g/mol
InChI Key: FYURZQZPZYVGQS-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a propanoic acid moiety linked to a methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester typically involves the esterification of 2,2-dimethylpropanoic acid with methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with cellular pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Properties

CAS No.

81456-57-7

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

[4-[[3-(2,2-dimethylpropanoyloxy)-2-oxochromen-4-yl]methyl]-2-oxochromen-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H28O8/c1-28(2,3)26(32)36-22-18(16-11-7-9-13-20(16)34-24(22)30)15-19-17-12-8-10-14-21(17)35-25(31)23(19)37-27(33)29(4,5)6/h7-14H,15H2,1-6H3

InChI Key

FYURZQZPZYVGQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C2=CC=CC=C2OC1=O)CC3=C(C(=O)OC4=CC=CC=C43)OC(=O)C(C)(C)C

Origin of Product

United States

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